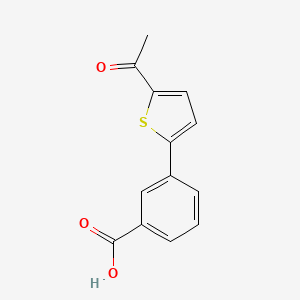
3-(5-Acetyl-2-thienyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Acetyl-2-thienyl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₀O₃S It features a benzoic acid moiety substituted with a thienyl group, which itself is acetylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Acetyl-2-thienyl)benzoic acid typically involves the formation of the thienyl ring followed by its functionalization and subsequent coupling with a benzoic acid derivative. One common method involves the Paal-Knorr synthesis for the thiophene ring, followed by Friedel-Crafts acylation to introduce the acetyl group. The final step involves coupling the acetylated thiophene with a benzoic acid derivative under suitable conditions, often using a catalyst such as palladium in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Acetyl-2-thienyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation using acetyl chloride and aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Acetyl-2-thienyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(5-Acetyl-2-thienyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The acetyl group can participate in hydrogen bonding or other interactions, while the thienyl ring can engage in π-π stacking or other aromatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Similar thiophene ring but lacks the acetyl group.
Benzoic acid derivatives: Various substitutions on the benzoic acid moiety.
Uniqueness
3-(5-Acetyl-2-thienyl)benzoic acid is unique due to the presence of both the acetylated thienyl ring and the benzoic acid moiety, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C13H10O3S |
|---|---|
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
3-(5-acetylthiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C13H10O3S/c1-8(14)11-5-6-12(17-11)9-3-2-4-10(7-9)13(15)16/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
XBRBYIDAICDDSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


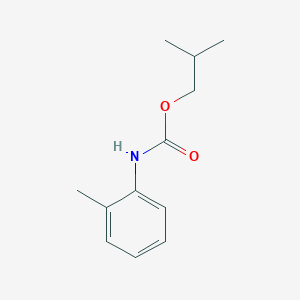
![6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B12853372.png)
![(R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12853378.png)
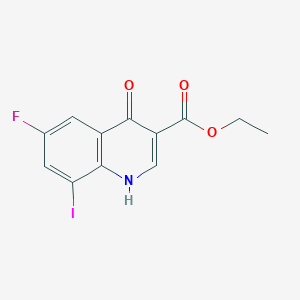

![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12853399.png)

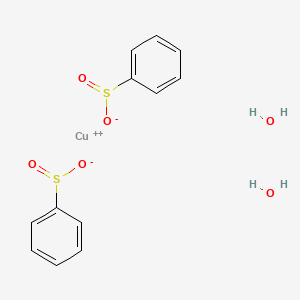
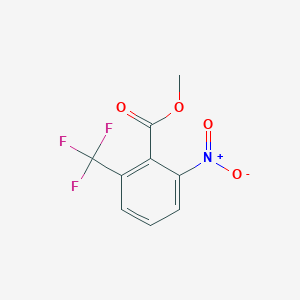
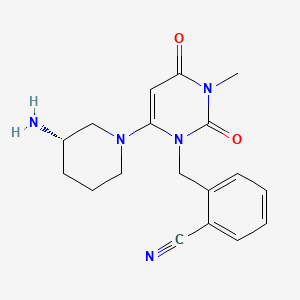
![3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12853421.png)
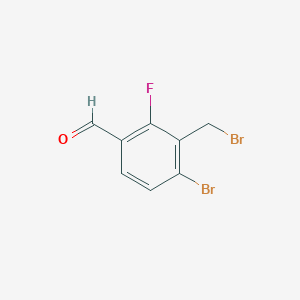
![2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)
